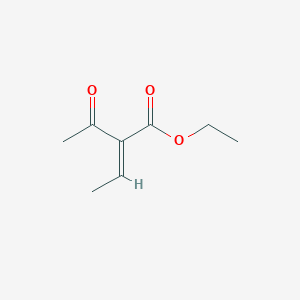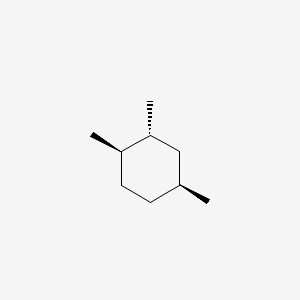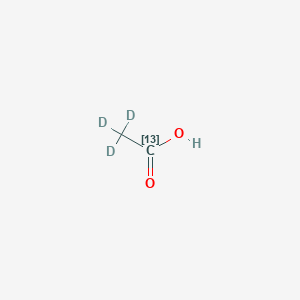
2,2,2-trideuterioacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trideuterioacetic acid, also known as acetic acid-2,2,2-d3, is a deuterated analog of acetic acid. It is a stable isotopologue where the three hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is widely used in various fields of research due to its unique properties, particularly in studies involving isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,2-Trideuterioacetic acid can be synthesized through several methods. One common approach involves the exchange of hydrogen atoms in acetic acid with deuterium atoms. This can be achieved by reacting acetic acid with deuterium oxide (D2O) in the presence of a catalyst. The reaction typically requires elevated temperatures and prolonged reaction times to ensure complete exchange of hydrogen atoms with deuterium .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of deuterium gas (D2) and acetic acid. The process is carried out under high pressure and temperature conditions to facilitate the exchange of hydrogen atoms with deuterium. The resulting product is then purified through distillation to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trideuterioacetic acid undergoes various chemical reactions similar to its non-deuterated counterpart, acetic acid. These reactions include:
Oxidation: It can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form ethanol.
Substitution: It can undergo nucleophilic substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxyl group to an acyl chloride.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Ethanol.
Substitution: Acyl chlorides and other substituted products.
Aplicaciones Científicas De Investigación
2,2,2-Trideuterioacetic acid is extensively used in scientific research due to its unique isotopic properties. Some of its applications include:
Chemistry: Used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme kinetics.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Industry: Applied in the production of deuterated compounds for various industrial applications .
Mecanismo De Acción
The mechanism by which 2,2,2-trideuterioacetic acid exerts its effects is primarily through isotopic labeling. The presence of deuterium atoms allows for the tracking of the compound in various chemical and biological processes. This isotopic labeling provides valuable insights into reaction mechanisms, metabolic pathways, and molecular interactions .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid: The non-deuterated analog of 2,2,2-trideuterioacetic acid.
2,2,2-Trichloroacetic acid: A chlorinated analog with different chemical properties and applications.
2,2,2-Trifluoroacetic acid: A fluorinated analog used in different industrial and research applications.
Uniqueness
This compound is unique due to its deuterium content, which provides distinct advantages in isotopic labeling studies. Unlike its non-deuterated counterpart, it allows for precise tracking and analysis in various scientific research applications .
Propiedades
Fórmula molecular |
C2H4O2 |
|---|---|
Peso molecular |
64.063 g/mol |
Nombre IUPAC |
2,2,2-trideuterioacetic acid |
InChI |
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1D3,2+1 |
Clave InChI |
QTBSBXVTEAMEQO-HZPPXAECSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[13C](=O)O |
SMILES canónico |
CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




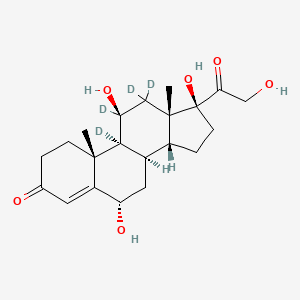
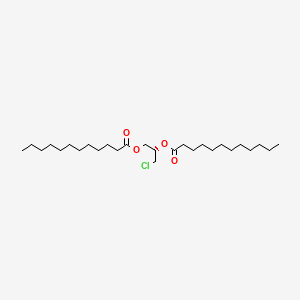

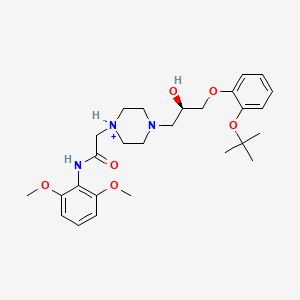

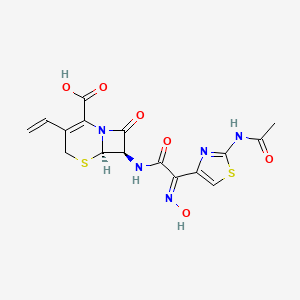

![3-[3-(3-aminobenzyl)-4-oxopyridazin-1(4H)-yl]benzonitrile](/img/structure/B13849649.png)

